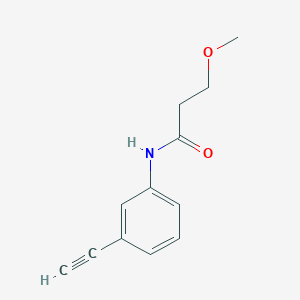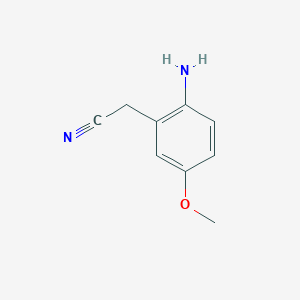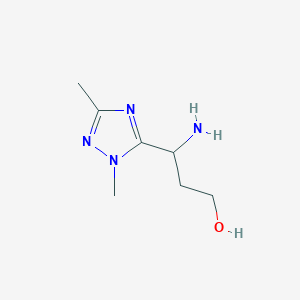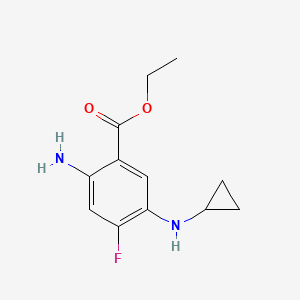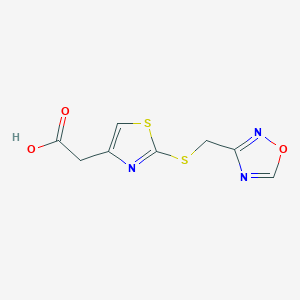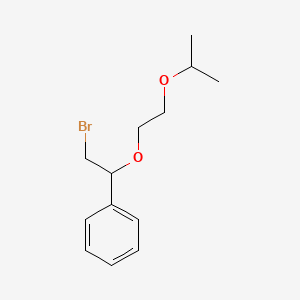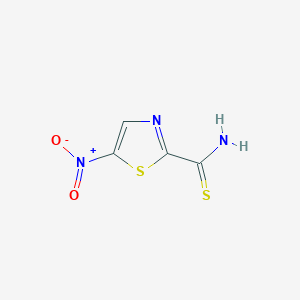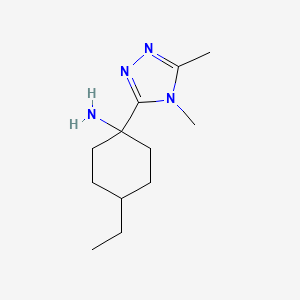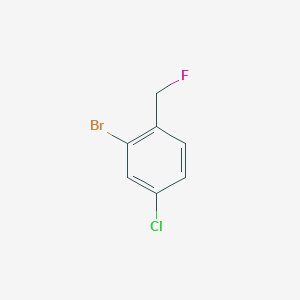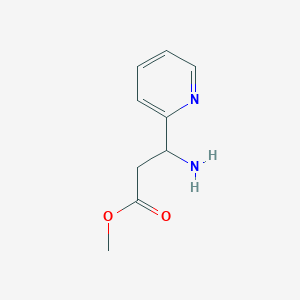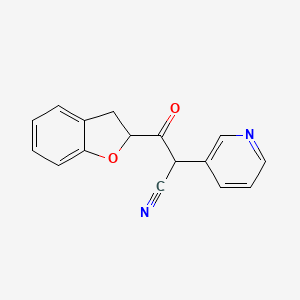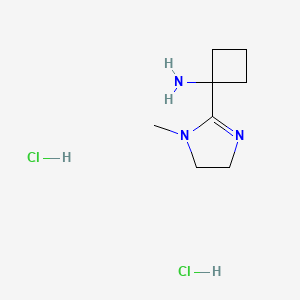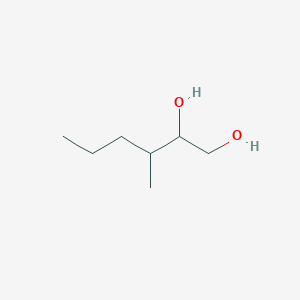
3-Methylhexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhexane-1,2-diol: is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is a branched hydrocarbon derivative, specifically a hexane derivative with a methyl group and two hydroxyl groups attached to the first and second carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexane-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 3-methylhexene. This can be done using osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to yield the diol. Another method involves the epoxidation of 3-methylhexene using a peroxycarboxylic acid, followed by hydrolysis of the resulting epoxide to form the diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions: 3-Methylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alkanes or alcohols.
Substitution: Products include halides or other substituted derivatives.
科学的研究の応用
Chemistry: 3-Methylhexane-1,2-diol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.
Biology: In biological research, this compound can be used as a model compound to study the behavior of diols in biological systems. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its diol functionality can be exploited to create compounds with specific biological activities.
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure makes it valuable for creating products with specific properties.
作用機序
The mechanism of action of 3-Methylhexane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions. In biological systems, the compound can interact with enzymes and other proteins, potentially affecting their activity and function. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
類似化合物との比較
2-Methylhexane-1,2-diol: Similar structure but with the methyl group on the second carbon.
3-Methylpentane-1,2-diol: Similar structure but with a shorter carbon chain.
2,3-Dimethylhexane-1,2-diol: Similar structure but with an additional methyl group.
Uniqueness: 3-Methylhexane-1,2-diol is unique due to its specific branching and the position of the hydroxyl groups. This unique structure can lead to different chemical and physical properties compared to its isomers and other similar compounds. For example, the position of the hydroxyl groups can affect the compound’s reactivity, solubility, and interactions with other molecules.
特性
CAS番号 |
62946-67-2 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
3-methylhexane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-6(2)7(9)5-8/h6-9H,3-5H2,1-2H3 |
InChIキー |
MSCWGJFHWUZSAO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


